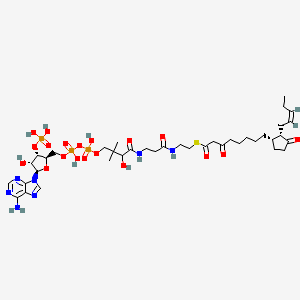

3-Oxo-OPC8-CoA

Description

Properties

Molecular Formula |

C39H62N7O19P3S |

|---|---|

Molecular Weight |

1057.9 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |

InChI |

InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34?,38+/m0/s1 |

InChI Key |

YYCCMACTOAJGGW-JLHHJELJSA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 3-Oxo-OPC8-CoA in Jasmonic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for a plant's response to both biotic and abiotic stresses, as well as for regulating various aspects of growth and development. The biosynthesis of jasmonic acid is a well-orchestrated pathway spanning multiple cellular compartments. This technical guide provides an in-depth exploration of a key peroxisomal intermediate, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), detailing its formation, subsequent metabolic fate, and the enzymes governing these transformations. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the pertinent biochemical pathways.

The Peroxisomal Stage of Jasmonic Acid Biosynthesis

The final stages of jasmonic acid biosynthesis occur within the peroxisome. The process begins with the import of the chloroplast-synthesized precursor, 12-oxo-phytodienoic acid (OPDA), into the peroxisome. Here, a series of enzymatic reactions, including reduction and β-oxidation, convert OPDA into jasmonic acid. 3-Oxo-OPC8-CoA is a critical intermediate in this peroxisomal pathway, marking the commitment of the carbon skeleton to the β-oxidation cascade that ultimately yields JA.

Formation of 3-Oxo-OPC8-CoA

The generation of 3-Oxo-OPC8-CoA is a two-step process involving the reduction of OPDA and the subsequent activation of the resulting product with Coenzyme A (CoA).

-

Reduction of 12-oxo-phytodienoic acid (OPDA): The first committed step in the peroxisomal pathway is the reduction of the cyclopentenone ring of OPDA. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3) , an enzyme that exhibits high specificity for the natural (9S, 13S)-isomer of OPDA.[1][2] The product of this reaction is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

Activation to 3-Oxo-OPC8-CoA: For OPC-8:0 to enter the β-oxidation cycle, its carboxyl group must be activated by the attachment of Coenzyme A. This activation is catalyzed by OPC-8:0-CoA ligase 1 (OPCL1) , a member of the acyl-activating enzyme (AAE) family.[3][4] This reaction is ATP-dependent and results in the formation of the thioester, 3-Oxo-OPC8-CoA.

The Role of 3-Oxo-OPC8-CoA in the β-Oxidation Cascade

3-Oxo-OPC8-CoA serves as the initial substrate for three successive cycles of β-oxidation, a catabolic process that shortens the octanoyl side chain by two carbons in each cycle. This iterative process is carried out by a set of three core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[5][6][7]

-

First Cycle of β-Oxidation:

-

Acyl-CoA Oxidase (ACX): The first step is the FAD-dependent oxidation of 3-Oxo-OPC8-CoA by ACX, which introduces a double bond between the α and β carbons of the acyl chain. In Arabidopsis thaliana, the isoforms ACX1 and ACX5 have been shown to be involved in wound-induced JA biosynthesis.[8]

-

Multifunctional Protein (MFP): The resulting enoyl-CoA intermediate is then hydrated and subsequently oxidized by MFP. This protein possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. In Arabidopsis, AIM1 (Abnormal Inflorescence Meristem 1) , one of two MFP genes, has been demonstrated to be essential for wound-induced JA formation.[9]

-

3-Ketoacyl-CoA Thiolase (KAT): The final step of the cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by KAT, which releases a molecule of acetyl-CoA and a shortened acyl-CoA (3-oxo-OPC6-CoA). The isoform KAT2 is the primary thiolase implicated in JA biosynthesis in Arabidopsis.[5][9]

-

-

Subsequent Cycles of β-Oxidation: The product of the first cycle, 3-oxo-OPC6-CoA, then enters a second round of β-oxidation, yielding 3-oxo-OPC4-CoA and another molecule of acetyl-CoA. The third and final cycle converts 3-oxo-OPC4-CoA into jasmonoyl-CoA and acetyl-CoA.

-

Final Step: Hydrolysis to Jasmonic Acid: The biosynthesis is completed by the hydrolysis of the CoA thioester from jasmonoyl-CoA to release free (+)-7-iso-jasmonic acid, the biologically active form of the hormone.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the formation and processing of 3-Oxo-OPC8-CoA. It is important to note that specific kinetic data for the β-oxidation enzymes with jasmonate precursors as substrates are limited in the literature.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| OPR3 | Arabidopsis thaliana | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 (nkat/mg) | - | [1][2] |

| OPCL1 (At1g20510) | Arabidopsis thaliana | OPC-8:0 | - | 1.27 | - | [8] |

| OPCL1 (At1g20510) | Arabidopsis thaliana | OPDA | 24 | 1.56 | - | [8] |

| OPCL1 (At1g20510) | Arabidopsis thaliana | dnOPDA | - | 1.78 | - | [8] |

| OPCL1 (At1g20510) | Arabidopsis thaliana | Tetradecanoate | - | 0.96 | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on enzyme activity assays and the quantification of jasmonates.

Recombinant Protein Expression and Purification

The production of recombinant enzymes is essential for detailed kinetic analysis. A general protocol for the expression and purification of Arabidopsis proteins in E. coli is outlined below. Specific modifications may be required for individual enzymes.

Protocol 1: Expression and Purification of Recombinant Jasmonate Biosynthesis Enzymes

-

Cloning: The full-length coding sequence of the target enzyme (e.g., AtACX1, AtMFP2, AtKAT2) is amplified by PCR and cloned into an appropriate expression vector, such as pET-32a or pGEX, which allows for the expression of an N-terminal fusion protein with a purification tag (e.g., His-tag, GST-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.5-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the solubility of the recombinant protein.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or using a French press.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed extensively with a wash buffer to remove non-specifically bound proteins. The recombinant protein is then eluted using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

Enzyme Activity Assays

Protocol 2: Acyl-CoA Oxidase (ACX) Activity Assay (Spectrophotometric)

This assay measures the production of H₂O₂ by coupling it to the peroxidase-dependent oxidation of a chromogenic substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM MES buffer, pH 8.0

-

0.04% (w/v) palmitoyl-CoA (or the specific jasmonate precursor acyl-CoA)

-

0.70 mM 4-aminoantipyrine

-

0.004 mM Flavin Adenine Dinucleotide (FAD)

-

9.6 mM phenol

-

0.09% (v/v) Triton X-100

-

15 units of horseradish peroxidase

-

-

Initiation: The reaction is initiated by the addition of the purified ACX enzyme.

-

Measurement: The formation of the quinoneimine dye is monitored by measuring the increase in absorbance at 500 nm over time using a spectrophotometer.

-

Calculation: The enzyme activity is calculated using the molar extinction coefficient of the quinoneimine dye. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Protocol 3: Multifunctional Protein (MFP) Activity Assays

MFP has two distinct activities that need to be assayed separately.

-

2-trans-Enoyl-CoA Hydratase Activity: This activity is measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM crotonyl-CoA (or the relevant enoyl-CoA intermediate from the jasmonate pathway).

-

Initiation: The reaction is started by adding the purified MFP.

-

Measurement: The decrease in absorbance at 263 nm is recorded over time.

-

Calculation: The activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

-

-

L-3-Hydroxyacyl-CoA Dehydrogenase Activity: This activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3), 0.1 mM NAD⁺, and the L-3-hydroxyacyl-CoA substrate.

-

Initiation: The reaction is initiated by the addition of the purified MFP.

-

Measurement: The increase in absorbance at 340 nm is monitored over time.

-

Calculation: The activity is calculated using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

-

Protocol 4: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A. The disappearance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA is monitored by the decrease in absorbance at 303 nm.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 25 mM MgCl₂, 0.2 mM Coenzyme A, and the 3-ketoacyl-CoA substrate.

-

Initiation: The reaction is initiated by adding the purified KAT enzyme.

-

Measurement: The decrease in absorbance at 303 nm is recorded over time.

-

Calculation: The enzyme activity is calculated based on the change in absorbance and the molar extinction coefficient of the substrate-Mg²⁺ complex.

Quantification of Jasmonates

Protocol 5: Quantification of Jasmonic Acid and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of phytohormones.

-

Sample Extraction:

-

Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

The powder is extracted with an appropriate solvent, typically a mixture of methanol, isopropanol, and acetic acid.

-

Stable isotope-labeled internal standards (e.g., [²H₆]-JA, [²H₅]-OPDA) are added at the beginning of the extraction to correct for sample loss during preparation.

-

-

Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove interfering compounds and enrich the jasmonates. The analytes are eluted with a solvent of higher organic content.

-

LC-MS/MS Analysis:

-

The purified extract is injected into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

-

Separation is typically achieved on a C18 column using a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each analyte and its internal standard, a specific precursor ion and one or more product ions are monitored.

-

-

Quantification: The concentration of each jasmonate is determined by comparing the peak area ratio of the endogenous compound to its corresponding labeled internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the peroxisomal biosynthesis of jasmonic acid, highlighting the central role of 3-Oxo-OPC8-CoA.

Caption: Peroxisomal pathway of jasmonic acid biosynthesis.

Experimental Workflow for Jasmonate Analysis

This diagram outlines a typical workflow for the extraction, purification, and quantification of jasmonates from plant tissue.

Caption: Workflow for jasmonate quantification.

Conclusion

3-Oxo-OPC8-CoA stands as a pivotal intermediate in the biosynthesis of jasmonic acid, situated at the crossroads of cyclopentanone ring reduction and the initiation of the β-oxidation cascade. A thorough understanding of its formation and subsequent metabolism, along with the enzymes involved, is fundamental for researchers aiming to modulate jasmonate levels for agricultural or therapeutic purposes. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation into this critical aspect of plant biochemistry and signaling. Future research should focus on elucidating the specific kinetic parameters of the β-oxidation enzymes with their native jasmonate precursor substrates to build a more complete quantitative model of this vital pathway.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Arabidopsis systemic immunity uses conserved defense signaling pathways and is mediated by jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved recombinant protein production in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxo-OPC8-CoA: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-OPC8-CoA, a key intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. This document details its chemical properties, its role in plant signaling pathways, and methodologies for its analysis.

Chemical Structure and Formula

3-Oxo-OPC8-CoA, also known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A, is a pivotal molecule in the jasmonate biosynthetic pathway. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C39H62N7O19P3S | [1] |

| Average Mass | 1057.931 Da | [1] |

| Monoisotopic Mass | 1057.30340 Da | [1] |

| SMILES | CC\C=C/C[C@H]1--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]2O--INVALID-LINK--[C@H]2OP(=O)(O)O)n2cnc3c(N)ncnc23">C@@HCCC1=O | [1] |

Role in the Jasmonic Acid Biosynthesis Signaling Pathway

3-Oxo-OPC8-CoA is a central intermediate in the peroxisomal stage of jasmonic acid (JA) biosynthesis. The pathway is initiated in the chloroplast and culminates in the production of JA, a potent signaling molecule involved in plant defense against herbivores and pathogens, as well as in various developmental processes.

The formation of 3-Oxo-OPC8-CoA begins with the transport of 12-oxo-phytodienoic acid (OPDA) from the chloroplast into the peroxisome. Inside the peroxisome, OPDA is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by the enzyme OPDA reductase 3 (OPR3). Subsequently, OPC-8:0 is activated to its coenzyme A thioester, 3-Oxo-OPC8-CoA, by the enzyme OPC-8:0 CoA Ligase 1 (OPCL1). This activation step is crucial for the subsequent rounds of β-oxidation.

Following its formation, 3-Oxo-OPC8-CoA undergoes three cycles of β-oxidation, catalyzed by a series of enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). Each cycle shortens the octanoyl side chain by two carbons, ultimately leading to the formation of jasmonoyl-CoA, which is then hydrolyzed to release free jasmonic acid.

Experimental Protocols

The analysis of 3-Oxo-OPC8-CoA presents challenges due to its low abundance and potential instability. While a specific, validated protocol for 3-Oxo-OPC8-CoA is not widely published, the following methodology, adapted from established protocols for the analysis of acyl-CoA esters in plant tissues, provides a robust framework for its extraction and quantification.

This protocol is based on methods for the general extraction of acyl-CoAs from plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction buffer: 2.5% (w/v) sulfosalicylic acid (SSA)

-

Internal standard (e.g., a commercially available, structurally similar acyl-CoA not expected to be present in the sample, such as C17:0-CoA)

-

Microcentrifuge tubes

-

Homogenizer (e.g., bead beater or mortar and pestle)

Procedure:

-

Harvest plant tissue (50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Transfer the frozen powder to a pre-weighed microcentrifuge tube.

-

Add 500 µL of ice-cold 2.5% SSA extraction buffer containing the internal standard to the tissue powder.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acyl-CoA esters, and transfer it to a new, clean tube for LC-MS/MS analysis.

The following are suggested starting parameters for the development of an LC-MS/MS method for 3-Oxo-OPC8-CoA. Optimization will be required for specific instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like 10 mM tributylamine and 15 mM acetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes is a suitable starting point. For example:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): The protonated molecular ion [M+H]+ of 3-Oxo-OPC8-CoA (m/z 1058.3).

-

Product Ions (Q3): Characteristic fragment ions should be determined by infusing a standard, if available. Common fragments for acyl-CoAs include the loss of the phosphopantetheine group. A predicted major fragment would correspond to the acylium ion.

-

-

Collision Energy and other source parameters: These must be optimized for the specific instrument and compound to achieve maximum sensitivity.

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of a 3-Oxo-OPC8-CoA standard, if available. In the absence of a commercial standard, relative quantification against the internal standard can be performed.

Quantitative Data

Direct quantitative data for 3-Oxo-OPC8-CoA in various plant tissues and under different conditions are scarce in publicly available literature. However, studies on the expression of the gene encoding for OPC-8:0 CoA Ligase 1 (OPCL1), the enzyme responsible for its synthesis, show a rapid and significant induction upon wounding in Arabidopsis thaliana leaves. This suggests a transient increase in the concentration of 3-Oxo-OPC8-CoA as a precursor to the burst of jasmonic acid synthesis observed in response to stress. Further research employing the methodologies outlined above is required to establish precise concentrations of this important metabolic intermediate.

Conclusion

3-Oxo-OPC8-CoA is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonic acid. Its formation represents a key activation step within the peroxisome, committing its precursor to the β-oxidation pathway that leads to the production of this vital plant hormone. While analytical challenges remain, the adaptation of modern LC-MS/MS techniques offers a promising avenue for its precise quantification, which will undoubtedly deepen our understanding of the regulation of jasmonate signaling in plant biology and open new avenues for the development of strategies to modulate plant stress responses.

References

The Biosynthesis of 3-Oxo-OPC8-CoA: A Peroxisomal Gateway to Jasmonate Signaling in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) represents a critical juncture in the jasmonate signaling pathway in plants. This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of this key intermediate, detailing the involved enzymes, their kinetics, and the subcellular localization of the pathway. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes and the quantification of the metabolites involved, alongside a visual representation of the pathway using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers investigating plant defense mechanisms, developmental processes, and for professionals in drug development targeting pathways modulated by jasmonates.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in a wide array of plant processes, including defense against herbivores and pathogens, as well as in developmental programs such as pollen maturation and root growth.[1] The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), is a multi-step process that initiates in the chloroplast and culminates in the peroxisome.[2] A central intermediate in this peroxisomal pathway is 3-Oxo-OPC8-CoA. Its formation is a commitment step towards the β-oxidation cascade that ultimately yields JA. Understanding the biosynthesis of 3-Oxo-OPC8-CoA is therefore fundamental to comprehending the regulation of jasmonate-dependent responses.

This guide focuses on the two enzymatic reactions directly responsible for the synthesis of 3-Oxo-OPC8-CoA from its precursor, 12-oxo-phytodienoic acid (OPDA). These reactions are catalyzed by 12-oxophytodienoate reductase 3 (OPR3) and OPC-8:0 CoA ligase 1 (OPCL1), both located within the peroxisome.[3][4]

The Biosynthetic Pathway of 3-Oxo-OPC8-CoA

The conversion of OPDA to 3-Oxo-OPC8-CoA occurs in two sequential enzymatic steps within the plant peroxisome.

Step 1: Reduction of OPDA by 12-oxophytodienoate reductase 3 (OPR3)

The first step is the reduction of the cyclopentenone ring of (9S,13S)-12-oxophytodienoic acid (OPDA) to yield 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1] This reaction is catalyzed by OPR3, an enzyme belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. OPR3 is considered the key isoform involved in jasmonate biosynthesis due to its high efficiency in converting the natural stereoisomer of OPDA.[1]

Step 2: Activation of OPC-8:0 by OPC-8:0 CoA ligase 1 (OPCL1)

The subsequent step involves the activation of the carboxyl group of OPC-8:0 through the attachment of a Coenzyme A (CoA) molecule, forming the thioester 3-Oxo-OPC8-CoA. This ATP-dependent reaction is catalyzed by OPC-8:0 CoA ligase 1 (OPCL1), a member of the acyl-activating enzyme (AAE) superfamily. This activation is essential for the subsequent entry of the molecule into the β-oxidation cycle.[4]

Mandatory Visualization: Biosynthesis Pathway of 3-Oxo-OPC8-CoA

Caption: Biosynthesis pathway of 3-Oxo-OPC8-CoA in the plant peroxisome.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of 3-Oxo-OPC8-CoA.

Table 1: Kinetic Parameters of Arabidopsis thaliana 12-oxophytodienoate reductase 3 (OPR3)

| Substrate | Km (µM) | Vmax (nkat (mg protein)-1) | Reference |

| (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | [1] |

Table 2: Catalytic Efficiency (kcat) of Arabidopsis thaliana OPC-8:0 CoA ligase 1 (OPCL1) for Various Substrates

| Substrate | kcat (s-1) | Reference |

| OPC-8:0 | 1.27 | [1] |

| OPDA | 1.56 | [1] |

| dnOPDA | 1.78 | [1] |

| Tetradecanoate | 0.96 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, adaptable for researchers studying the 3-Oxo-OPC8-CoA biosynthesis pathway.

Recombinant Protein Expression and Purification of OPR3 and OPCL1

Objective: To obtain purified, active recombinant OPR3 and OPCL1 for enzymatic assays.

Methodology:

-

Cloning: The full-length coding sequences of Arabidopsis thaliana OPR3 and OPCL1 are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing an N-terminal polyhistidine (His) tag.

-

Expression: The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 18-25°C) for a defined period (e.g., 16-20 hours).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). Cells are lysed by sonication on ice.

-

Purification: The His-tagged proteins are purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. The protein concentration is determined using a Bradford assay, and the purity is assessed by SDS-PAGE. Purified proteins are stored at -80°C.

Enzyme Activity Assay for 12-oxophytodienoate reductase 3 (OPR3)

Objective: To determine the kinetic parameters of OPR3.

Methodology:

-

Reaction Mixture: The standard assay mixture (e.g., 200 µL final volume) contains 100 mM Tris-HCl (pH 7.5), 0.2 mM NADPH, and varying concentrations of the substrate (9S,13S)-12-oxophytodienoic acid (OPDA).

-

Enzyme Reaction: The reaction is initiated by the addition of a known amount of purified recombinant OPR3.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically at a constant temperature (e.g., 25°C).

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance change over time. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis software.

Enzyme Activity Assay for OPC-8:0 CoA ligase 1 (OPCL1)

Objective: To determine the activity and substrate specificity of OPCL1.

Methodology:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and the fatty acid substrate (e.g., OPC-8:0, OPDA) at a saturating concentration.

-

Enzyme Reaction: The reaction is initiated by adding a defined amount of purified recombinant OPCL1 and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., formic acid).

-

Product Analysis: The formation of the acyl-CoA product is quantified by reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The amount of product formed is determined by comparing the peak area to a standard curve of a known acyl-CoA.

-

Data Analysis: The specific activity is calculated as the amount of product formed per unit time per amount of enzyme. For determining kcat, the assay is performed under substrate-saturating conditions.

Metabolite Extraction and Quantification of Jasmonates

Objective: To quantify the levels of OPDA, OPC-8:0, and other jasmonates in plant tissues.

Methodology:

-

Sample Collection and Preparation: Plant tissue is harvested and immediately frozen in liquid nitrogen to quench metabolic activity. The tissue is then ground to a fine powder under liquid nitrogen.

-

Extraction: The powdered tissue is extracted with a cold solvent mixture, typically methanol/water/formic acid, often containing internal standards (e.g., deuterated jasmonates) for accurate quantification.

-

Purification: The crude extract is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous compound to its corresponding internal standard against a standard curve.

Conclusion

The biosynthesis of 3-Oxo-OPC8-CoA is a pivotal step in the production of jasmonates, a class of phytohormones with profound implications for plant biology and agriculture. The peroxisomal enzymes OPR3 and OPCL1 orchestrate this crucial conversion, and their activities are tightly regulated to modulate jasmonate-dependent responses. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate this pathway, paving the way for a deeper understanding of plant signaling networks and the development of novel strategies for crop improvement and therapeutic intervention.

References

The Role of 3-Oxo-OPC8-CoA as a Precursor to Jasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of jasmonic acid is a complex process that occurs in different cellular compartments, starting in the chloroplast and concluding in the peroxisome. This technical guide focuses on the core peroxisomal steps, specifically the conversion of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) to jasmonic acid through a series of β-oxidation reactions. Understanding this pathway is critical for developing strategies to modulate plant defense responses and for the potential discovery of new drug targets.

The Biosynthesis of Jasmonic Acid: From Chloroplast to Peroxisome

The journey to jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8).[1][2] Before entering the β-oxidation cycle, OPC-8 is activated to its coenzyme A (CoA) thioester, 3-Oxo-OPC8-CoA, by an acyl-CoA synthetase.[2]

The β-Oxidation of 3-Oxo-OPC8-CoA: The Final Steps to Jasmonic Acid

The conversion of 3-Oxo-OPC8-CoA to jasmonoyl-CoA occurs through three successive rounds of β-oxidation, a process that shortens the octanoyl side chain by two carbons in each cycle.[1][2] This pathway involves three key enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[1][2]

-

Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACX) The first step is catalyzed by Acyl-CoA Oxidase, which introduces a double bond between the α and β carbons of the acyl chain of 3-Oxo-OPC8-CoA, yielding 3-oxo-2-(cis-2'-pentenyl)-cyclopentane-1-(E-octa-2-enoyl)-CoA. In Arabidopsis thaliana, ACX1 is the primary isoform involved in this step of jasmonate biosynthesis.[3][4]

-

Step 2: Hydration and Dehydrogenation by Multifunctional Protein (MFP) The multifunctional protein then catalyzes two sequential reactions: hydration of the double bond to form a hydroxyl group, and subsequent dehydrogenation to form a keto group at the β-carbon.

-

Step 3: Thiolytic Cleavage by 3-ketoacyl-CoA Thiolase (KAT) The final step of each β-oxidation cycle is the thiolytic cleavage of the β-ketoacyl-CoA by 3-ketoacyl-CoA thiolase. This reaction releases an acetyl-CoA molecule and a shortened acyl-CoA that re-enters the cycle. In Arabidopsis, KAT2 is the key thiolase in jasmonic acid biosynthesis. After three cycles, jasmonoyl-CoA is produced. A thioesterase then hydrolyzes jasmonoyl-CoA to release free jasmonic acid.

Data Presentation

The following table summarizes available quantitative data for enzymes involved in the conversion of OPDA to jasmonic acid. While kinetic data for OPR3 is available, specific kinetic parameters for the β-oxidation enzymes (ACX1, MFP, and KAT2) with their respective jasmonate precursor substrates are not readily found in the current literature.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg protein) | Organism | Reference |

| OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Arabidopsis thaliana | [5] |

| ACX1 | OPC8-CoA | Data not available | Data not available | Arabidopsis thaliana | |

| MFP | 2,3-dehydro-OPC8-CoA | Data not available | Data not available | Arabidopsis thaliana | |

| KAT2 | 3-keto-OPC8-CoA | Data not available | Data not available | Arabidopsis thaliana |

Experimental Protocols

Extraction and Quantification of Jasmonates by LC-MS/MS

This protocol is adapted from previously published methods and provides a robust procedure for the analysis of jasmonic acid and its precursors.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol, 1% acetic acid

-

Internal standards (e.g., [²H₆]-JA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Harvest and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Resuspend the powdered tissue in pre-chilled extraction solvent. Add internal standards to each sample for accurate quantification. Vortex thoroughly and incubate at 4°C with shaking for 1 hour.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by washing with 100% methanol followed by the extraction solvent.

-

Load the supernatant from the centrifugation step onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

-

Elute the jasmonates with a polar solvent (e.g., 80% methanol).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile and water, both containing a small percentage of formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Wound-Induction Assay for Jasmonic Acid Biosynthesis

This protocol describes a simple method to induce jasmonic acid biosynthesis through mechanical wounding.

Materials:

-

Healthy, well-watered plants (e.g., Arabidopsis thaliana)

-

Forceps or other wounding tool

-

Liquid nitrogen

Procedure:

-

Select healthy, mature leaves for the experiment.

-

For each plant, wound several leaves by crushing with forceps at multiple points along the midrib. Leave some plants unwounded as a control.

-

At various time points after wounding (e.g., 0, 30, 60, 90 minutes), harvest both the wounded leaves (local response) and unwounded systemic leaves (systemic response).

-

Immediately freeze the harvested tissue in liquid nitrogen.

-

Extract and quantify jasmonates from the tissue using the LC-MS/MS protocol described above.

Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity

This is a general protocol for measuring ACX activity that can be adapted for substrates in the jasmonic acid pathway. The assay is based on the production of hydrogen peroxide (H₂O₂), which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.

Materials:

-

Enzyme extract from plant tissue

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Acyl-CoA substrate (e.g., OPC8-CoA)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer, HRP, and the chromogenic substrate.

-

Add the enzyme extract to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 652 nm for oxidized TMB) over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Mandatory Visualizations

References

- 1. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of beta-oxidation in jasmonate biosynthesis and systemic wound signaling in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Central Role of 3-Oxo-OPC8-CoA in Plant Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, commonly known as 3-Oxo-OPC8-CoA, is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone orchestrating a wide array of stress responses and developmental processes in plants. This technical guide provides an in-depth exploration of the function of 3-Oxo-OPC8-CoA, detailing its biosynthesis, its role in signaling pathways under biotic and abiotic duress, and the experimental methodologies used for its study. Quantitative data, where available, are presented to offer a comprehensive understanding of its regulation.

Introduction

Plants, being sessile organisms, have evolved sophisticated signaling networks to respond to a myriad of environmental challenges, including pathogen attacks, insect herbivory, wounding, drought, and salinity. A key player in these defense and adaptation mechanisms is the lipid-derived hormone jasmonic acid (JA) and its bioactive derivatives, collectively termed jasmonates. The biosynthesis of JA is a well-defined pathway that initiates in the chloroplast and concludes in the peroxisome. 3-Oxo-OPC8-CoA stands as a crucial junction in this pathway, marking the commitment of its precursor to the final steps of JA synthesis through a series of β-oxidation reactions. Understanding the regulation and flux through this metabolic intermediate is paramount for developing strategies to enhance plant resilience and for the discovery of novel compounds that can modulate plant stress responses.

The Jasmonic Acid Biosynthesis Pathway: The Peroxisomal Stage

The final stages of JA biosynthesis occur within the peroxisome. The precursor, 12-oxo-phytodienoic acid (OPDA), is transported from the chloroplast into the peroxisome. Here, it is first reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). Subsequently, OPC-8:0 is activated to its CoA thioester, 3-Oxo-OPC8-CoA, by the enzyme OPC-8:0-CoA ligase 1 (OPCL1). This activation step is critical as it prepares the molecule for the subsequent three rounds of β-oxidation, which ultimately yield JA.[1][2][3]

The β-oxidation of 3-Oxo-OPC8-CoA is catalyzed by a trio of core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[1][4] Genetic studies have demonstrated that mutations in the genes encoding these enzymes can lead to altered JA levels and compromised stress responses. For instance, mutants lacking a functional ACX1 show reduced wound-induced JA accumulation.[3] Similarly, loss-of-function mutants for OPCL1 accumulate the precursor OPC-8:0, indicating a blockage in the formation of 3-Oxo-OPC8-CoA and a subsequent reduction in JA levels upon wounding.[2]

Function of 3-Oxo-OPC8-CoA in Plant Stress Response

The synthesis of 3-Oxo-OPC8-CoA and its subsequent conversion to JA is a rapid and highly regulated process initiated by various stress cues.

Biotic Stress: Upon insect herbivory or pathogen attack, the JA signaling pathway is strongly activated. The accumulation of JA triggers the expression of a vast array of defense-related genes, including those encoding proteinase inhibitors, enzymes for the synthesis of toxic secondary metabolites, and volatile compounds that can attract natural enemies of the herbivores. The flux through the JA biosynthesis pathway, and therefore the production of 3-Oxo-OPC8-CoA, is a critical determinant of the intensity and efficacy of these defense responses.

Abiotic Stress: Abiotic stressors such as drought, salinity, and wounding also lead to an increase in JA levels.[5][6] For instance, drought stress has been shown to induce the expression of JA biosynthesis genes, including OPR3, leading to JA accumulation.[5] While direct quantification of 3-Oxo-OPC8-CoA under these conditions is scarce in the literature, the upregulation of the pathway strongly suggests an increased synthesis of this intermediate. In response to mechanical wounding, a rapid and substantial increase in JA is observed, which is essential for wound healing processes.[7]

Quantitative Data

Direct quantitative measurements of 3-Oxo-OPC8-CoA in plant tissues under stress are limited in published literature. Most studies focus on the more abundant and easily measurable precursor, OPDA, or the final signaling molecule, JA. However, data on the kinetic properties of the enzymes involved in its metabolism provide insights into the potential flux through this intermediate.

Table 1: Kinetic Parameters of OPC-8:0-CoA Ligase 1 (OPCL1) from Arabidopsis thaliana

| Substrate | Km (µM) | kcat (s-1) | Reference |

| OPC-8:0 | - | 1.27 | [8] |

| OPDA | 24 | 1.56 | [8] |

| dnOPDA | - | 1.78 | [8] |

| Tetradecanoate | - | 0.96 | [8] |

| Data for Km of OPC-8:0 was not available in the cited source. |

The kinetic data suggest that OPCL1 can efficiently utilize OPC-8:0 to produce 3-Oxo-OPC8-CoA. The activity of this enzyme is induced by wounding and jasmonic acid treatment, indicating a feed-forward regulation to amplify the JA signal during stress.[8]

Experimental Protocols

The analysis of acyl-CoA thioesters like 3-Oxo-OPC8-CoA from plant tissues is challenging due to their low abundance and instability. The following outlines a general workflow for their extraction and quantification, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Acyl-CoAs from Plant Tissue

-

Harvesting and Quenching: Plant tissue (e.g., leaves) is harvested and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen.

-

Extraction: The powdered tissue is homogenized in an extraction buffer. Common methods include:

-

Perchloric Acid Extraction: Homogenization in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and extract acid-soluble metabolites.

-

Organic Solvent Extraction: Homogenization in a mixture of organic solvents, such as isopropanol, and a buffer (e.g., 100 mM KH2PO4), followed by partitioning to separate lipids.

-

-

Purification and Concentration: The crude extract is often purified and concentrated using solid-phase extraction (SPE) to remove interfering compounds.

Quantification by LC-MS/MS

-

Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18). A gradient of mobile phases, typically containing an ion-pairing agent, is used to achieve good separation.

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 3-Oxo-OPC8-CoA and an internal standard.

-

Quantification: The concentration of 3-Oxo-OPC8-CoA in the sample is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by using a calibration curve generated with a synthesized standard.

Synthesis of 3-Oxo-OPC8-CoA Standard

Accurate quantification requires a pure analytical standard. While not commercially available, 3-Oxo-OPC8-CoA can be synthesized. A general approach involves the synthesis of the free acid, 3-oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), followed by its enzymatic or chemical ligation to Coenzyme A. The synthesis of related compounds has been described in the literature and can be adapted for this purpose.[9]

Conclusion and Future Perspectives

3-Oxo-OPC8-CoA is a central, albeit transient, intermediate in the biosynthesis of the vital plant stress hormone, jasmonic acid. Its formation represents a key regulatory point in the plant's decision to mount a defense response. While its role is well-established within the JA pathway, a significant knowledge gap exists regarding its precise cellular concentrations under various stress conditions. Future research, leveraging advanced mass spectrometry techniques and the availability of synthetic standards, will be crucial to quantitatively dissect the dynamics of the entire jasmonate biosynthetic pathway. This will not only enhance our fundamental understanding of plant stress signaling but also open new avenues for the development of agrochemicals that can prime or boost plant defenses, contributing to more sustainable agricultural practices.

References

- 1. Exploring Jasmonates in the Hormonal Network of Drought and Salinity Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Wounding Stimulates the Accumulation of Glycerolipids Containing Oxophytodienoic Acid and Dinor-Oxophytodienoic Acid in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. CN101302157B - The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester - Google Patents [patents.google.com]

The Discovery and Identification of 3-Oxo-OPC8-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, commonly known as 3-Oxo-OPC8-CoA, is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone regulating plant growth, development, and defense responses. The discovery and characterization of 3-Oxo-OPC8-CoA have been instrumental in elucidating the intricate enzymatic steps of the jasmonate biosynthetic pathway, which is localized within the plant cell's peroxisomes. This technical guide provides an in-depth overview of the discovery, identification, and key molecular players involved in the metabolism of 3-Oxo-OPC8-CoA. It includes a summary of quantitative enzymatic data, detailed experimental protocols for the characterization of key enzymes, and a method for the quantification of 3-Oxo-OPC8-CoA and related jasmonates. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this vital metabolic process.

Introduction

The journey to understanding plant defense mechanisms and developmental processes has led to the comprehensive study of phytohormones, among which jasmonic acid (JA) holds a prominent position. The biosynthesis of JA from its precursor, α-linolenic acid, involves a series of enzymatic reactions that span across the chloroplast and peroxisome. A critical juncture in this pathway is the formation and subsequent metabolism of 3-Oxo-OPC8-CoA within the peroxisome. This molecule represents the activated form of its precursor, 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), primed for the final β-oxidation steps that yield JA. The identification of the enzymes responsible for the synthesis and conversion of 3-Oxo-OPC8-CoA has provided crucial insights into the regulation of JA levels and, consequently, the plant's response to various biotic and abiotic stresses.

The Jasmonic Acid Biosynthetic Pathway: The Central Role of 3-Oxo-OPC8-CoA

The biosynthesis of jasmonic acid is initiated in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported into the peroxisome for the subsequent steps of the pathway.

Figure 1: The Jasmonic Acid Biosynthetic Pathway.

Within the peroxisome, OPDA is first reduced to OPC-8:0 by the enzyme 12-oxophytodienoate reductase 3 (OPR3)[1][2]. OPC-8:0 is then activated to its CoA thioester, 3-Oxo-OPC8-CoA, by the action of OPC-8:0-CoA ligase 1 (OPCL1)[3][4][5]. This activation step is crucial as it prepares the molecule for the subsequent three rounds of β-oxidation. The β-oxidation spiral, involving the enzymes acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), progressively shortens the octanoate side chain of 3-Oxo-OPC8-CoA to yield jasmonoyl-CoA[1][3]. Finally, a thioesterase releases the free jasmonic acid.

Quantitative Data on Key Enzymes

The enzymatic reactions leading to and from 3-Oxo-OPC8-CoA have been characterized, and kinetic parameters for some of the key enzymes have been determined. These data are crucial for understanding the efficiency and regulation of the jasmonate biosynthetic pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/sec/mg) | Reference |

| OPR3 | Arabidopsis thaliana | (9S,13S)-OPDA | 35 | - | 53.7 | UniProt: Q9FUP0 |

| OPR3 | Zea mays | OPDA | 190 | - | - | Wikipedia: 12-oxophytodienoate reductase |

| OPCL1 | Arabidopsis thaliana | OPC-8:0 | - | 1.27 | - | [1] |

| OPCL1 | Arabidopsis thaliana | OPDA | - | 1.56 | - | [1] |

| ACX1A | Solanum lycopersicum | Lauroyl-CoA (C12:0) | - | - | Preferred substrate | |

| ACX1A | Solanum lycopersicum | Myristoyl-CoA (C14:0) | - | - | High activity |

Experimental Protocols

In Vitro Enzyme Assay for OPC-8:0-CoA Ligase 1 (OPCL1)

This protocol is adapted from methods used for characterizing 4-coumarate:CoA ligase (4CL)-like enzymes, which are functionally related to OPCL1.

Figure 2: Workflow for OPCL1 In Vitro Assay.

Materials:

-

Purified recombinant OPCL1 enzyme

-

OPC-8:0 substrate

-

Adenosine triphosphate (ATP)

-

Coenzyme A (CoA)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Magnesium chloride (MgCl₂)

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA at their optimal concentrations.

-

Substrate Addition: Add the substrate, OPC-8:0, to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified OPCL1 enzyme.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period.

-

Detection of Product Formation: The formation of the thioester bond in 3-Oxo-OPC8-CoA can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., around 260 nm, characteristic of the thioester bond). Alternatively, the reaction can be stopped (e.g., by adding acid) and the product quantified by reverse-phase HPLC.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (OPC-8:0) while keeping the concentrations of other components constant. The data can then be plotted using Michaelis-Menten or Lineweaver-Burk plots.

In Vitro Enzyme Assay for Acyl-CoA Oxidase (ACX1A)

This protocol is a general method for assaying acyl-CoA oxidase activity, which can be adapted for ACX1A using 3-Oxo-OPC8-CoA as the substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ACX-catalyzed reaction.

Materials:

-

Purified recombinant ACX1A enzyme

-

3-Oxo-OPC8-CoA substrate

-

Horseradish peroxidase (HRP)

-

A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate.

-

Enzyme Addition: Add a known amount of purified ACX1A enzyme to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, 3-Oxo-OPC8-CoA.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C).

-

Detection of H₂O₂ Production: The H₂O₂ produced by the ACX1A reaction is used by HRP to oxidize the substrate, leading to a change in absorbance or fluorescence. This change is monitored over time using a spectrophotometer or fluorometer.

-

Quantification: The rate of the reaction is proportional to the rate of change in absorbance/fluorescence. A standard curve using known concentrations of H₂O₂ can be used to quantify the amount of product formed.

Quantification of 3-Oxo-OPC8-CoA and Other Jasmonates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonates, including 3-Oxo-OPC8-CoA, from plant tissues.

Figure 3: Workflow for Jasmonate Quantification by LC-MS/MS.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction solvent (e.g., 2-propanol/H₂O/HCl)

-

Dichloromethane

-

Internal standards (deuterated analogs of the target compounds)

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with a suitable extraction solvent containing internal standards.

-

Centrifuge the extract to pellet cell debris.

-

-

Sample Cleanup (optional):

-

For complex matrices, the supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Inject the final extract onto a C18 reverse-phase column.

-

Separate the compounds using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the eluting compounds using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-Oxo-OPC8-CoA and other jasmonates should be optimized beforehand.

-

-

Quantification:

-

Generate standard curves for each analyte using authentic standards.

-

Quantify the endogenous levels of 3-Oxo-OPC8-CoA and other jasmonates in the samples by comparing their peak areas to the standard curves, normalized to the internal standard.

-

Conclusion

The discovery and detailed characterization of 3-Oxo-OPC8-CoA and the enzymes involved in its metabolism have been a significant advancement in the field of plant biology. This knowledge not only provides a deeper understanding of the regulation of jasmonic acid biosynthesis but also opens up avenues for the development of strategies to modulate plant defense responses and improve crop resilience. The experimental protocols and quantitative data presented in this technical guide offer a valuable resource for researchers and scientists working to further unravel the complexities of plant signaling pathways and for drug development professionals exploring novel targets for agrochemicals. The continued investigation into the intricate network of jasmonate biosynthesis and signaling will undoubtedly yield further insights into the remarkable adaptive capabilities of plants.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peroxisome: Central Hub for 3-Oxo-OPC8-CoA Synthesis in Jasmonate Biosynthesis

A definitive guide for researchers on the subcellular localization of a key step in the jasmonic acid pathway.

The synthesis of 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a critical intermediate in the biosynthesis of the plant hormone jasmonic acid (JA), is compartmentalized within the peroxisome. This subcellular localization is pivotal for the efficient channeling of intermediates through the JA biosynthetic pathway, which spans from the chloroplast to the peroxisome. This technical guide provides an in-depth overview of the cellular location of 3-Oxo-OPC8-CoA synthesis, the key enzymes involved, and the experimental methodologies used to elucidate this process.

The Jasmonic Acid Biosynthetic Pathway: A Multi-Organellar Process

Jasmonic acid is a lipid-derived signaling molecule that plays a crucial role in plant development and defense. Its synthesis is a well-orchestrated process that initiates in the chloroplast and culminates in the peroxisome. The initial steps, leading to the formation of 12-oxo-phytodienoic acid (OPDA), occur in the chloroplast. OPDA is then transported to the peroxisome for the final stages of JA synthesis.

Within the peroxisome, OPDA undergoes reduction to 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) by the enzyme 12-oxophytodienoate reductase 3 (OPR3)[1][2]. The subsequent and focal step of this guide is the conversion of OPC-8:0 into its CoA thioester, 3-Oxo-OPC8-CoA. This reaction is a prerequisite for the final three rounds of β-oxidation that yield jasmonic acid[1][2][3].

Peroxisomal Localization of OPC-8:0 CoA Ligase 1 (OPCL1)

The enzymatic activation of OPC-8:0 to 3-Oxo-OPC8-CoA is catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1) , a member of the acyl-activating enzyme (AAE) family[3][4]. Extensive research has unequivocally demonstrated the peroxisomal localization of OPCL1.

Subcellular localization studies utilizing green fluorescent protein (GFP)-tagged OPCL1 have shown that the fusion protein is targeted to peroxisomes[3]. This finding is consistent with the broader understanding that the β-oxidation machinery for fatty acids and related molecules resides within this organelle[1][2]. The peroxisomal localization of OPCL1 ensures that its substrate, OPC-8:0, which is generated in the same compartment, is efficiently converted to 3-Oxo-OPC8-CoA for immediate entry into the β-oxidation cycle.

Quantitative Data on Enzyme Activity

While direct quantitative data on the distribution of 3-Oxo-OPC8-CoA synthesis activity across different cellular compartments is not extensively detailed in the primary literature, the specific localization of the key enzyme, OPCL1, to the peroxisome strongly implies that this is the sole site of this reaction. The functional characterization of recombinant OPCL1 has provided insights into its substrate specificity and catalytic efficiency.

| Substrate | Enzyme | kcat (s⁻¹) | Reference |

| OPC-8:0 | Recombinant OPCL1 | 1.27 | [5] |

| OPDA | Recombinant OPCL1 | 1.56 | [5] |

| Tetradecanoate | Recombinant OPCL1 | 0.96 | [5] |

Table 1: Kinetic parameters of recombinant OPC-8:0 CoA Ligase 1 (OPCL1) with various substrates. The catalytic efficiency (kcat) indicates the turnover number of the enzyme.

Experimental Protocols

The determination of the cellular localization of 3-Oxo-OPC8-CoA synthesis has relied on a combination of molecular biology, biochemistry, and cell imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Localization using GFP Fusion Proteins

This protocol describes the transient expression of a fluorescently tagged protein to visualize its subcellular localization in plant cells.

Objective: To determine the subcellular localization of OPCL1.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

Binary vector (e.g., pEGAD) containing OPCL1 cDNA fused to GFP

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

Confocal laser scanning microscope

Procedure:

-

Cloning: The full-length coding sequence of OPCL1 is cloned into a binary vector to create an in-frame fusion with the Green Fluorescent Protein (GFP) at the N- or C-terminus.

-

Transformation of Agrobacterium: The resulting construct is transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.

-

Agroinfiltration: A single colony of Agrobacterium carrying the OPCL1-GFP construct is grown overnight in LB medium with appropriate antibiotics. The bacterial cells are harvested by centrifugation, resuspended in infiltration medium to an OD₆₀₀ of 0.5-1.0, and incubated at room temperature for 2-4 hours. The bacterial suspension is then infiltrated into the abaxial side of young, fully expanded leaves of Nicotiana benthamiana using a needleless syringe.

-

Microscopy: After 48-72 hours of incubation, small sections of the infiltrated leaf are excised and mounted on a microscope slide in water. The subcellular localization of the GFP fluorescence is observed using a confocal laser scanning microscope. GFP is excited at 488 nm and its emission is detected between 500 and 530 nm. Co-localization with a known peroxisomal marker (e.g., mCherry-PTS1) can be performed to confirm peroxisomal targeting.

In Vitro Enzyme Activity Assay

This protocol outlines the measurement of OPCL1 activity using a spectrophotometric method.

Objective: To determine the substrate specificity and kinetic parameters of recombinant OPCL1.

Materials:

-

Purified recombinant OPCL1 protein

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A)

-

Substrates (OPC-8:0, OPDA, fatty acids) dissolved in an appropriate solvent (e.g., DMSO)

-

Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)

-

NADH

-

Phosphoenolpyruvate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, coupling enzymes, NADH, and phosphoenolpyruvate.

-

Enzyme and Substrate Addition: Purified recombinant OPCL1 is added to the reaction mixture. The reaction is initiated by the addition of the substrate (e.g., OPC-8:0).

-

Spectrophotometric Measurement: The rate of CoA-ester formation is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the absorbance change. Kinetic parameters (Km and Vmax) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Figure 1: Cellular compartmentalization of the late stages of jasmonic acid biosynthesis.

Figure 2: Experimental workflow for determining the subcellular localization of OPCL1 using GFP fusion.

Conclusion

The synthesis of 3-Oxo-OPC8-CoA, a pivotal step in jasmonic acid biosynthesis, is definitively localized to the peroxisome. This is dictated by the exclusive peroxisomal targeting of the enzyme responsible for this reaction, OPC-8:0 CoA Ligase 1 (OPCL1). This compartmentalization ensures the efficient conversion of chloroplast-derived precursors into the final hormone, highlighting the intricate subcellular organization of plant metabolic pathways. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers in the fields of plant biology, biochemistry, and drug development.

References

- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a peroxisomal acyl-activating enzyme involved in the biosynthesis of jasmonic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Genes Involved in 3-Oxo-OPC8-CoA Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, or 3-Oxo-OPC8-CoA, is a key intermediate in the biosynthesis of jasmonic acid (JA) and related signaling molecules in plants. This metabolic pathway, primarily housed within the peroxisome, is crucial for plant defense against pathogens and herbivores, as well as for various developmental processes. Understanding the genes and enzymes that govern the metabolism of 3-Oxo-OPC8-CoA is therefore of significant interest for agricultural biotechnology and the development of novel therapeutic agents that may target similar pathways in other organisms. This guide provides a comprehensive technical overview of the core genes involved, their quantitative characteristics, detailed experimental protocols, and the signaling pathways that regulate their expression.

Core Genes and Enzymes

The metabolism of 3-Oxo-OPC8-CoA is primarily orchestrated by a trio of key enzymes, each encoded by specific genes. These enzymes are responsible for the synthesis of the precursor to 3-Oxo-OPC8-CoA, its activation to a CoA ester, and its subsequent β-oxidation.

12-oxophytodienoate reductase 3 (OPR3)

The OPR3 gene encodes the enzyme 12-oxophytodienoate reductase 3, a flavin-dependent oxidoreductase. This enzyme catalyzes the reduction of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), the immediate precursor of 3-Oxo-OPC8-CoA. OPR3 is considered the key isoform for jasmonate biosynthesis due to its high efficiency in converting the natural (9S,13S)-12-oxophytodienoic acid stereoisomer[1].

OPC-8:0 CoA ligase 1 (OPCL1 or 4CLL5)

The gene OPCL1 (also known as 4CLL5) encodes the enzyme OPC-8:0 CoA ligase 1. This enzyme belongs to the acyl-activating enzyme superfamily and is responsible for the ATP-dependent activation of OPC-8:0 to its corresponding CoA ester, OPC-8:0-CoA. This activation step is critical for channeling the substrate into the β-oxidation pathway.

Acyl-CoA Oxidase (ACX)

The ACX gene family encodes acyl-CoA oxidases, which are flavoenzymes that catalyze the first committed step of β-oxidation. Specifically, ACX1 has been shown to be the primary isoform involved in jasmonic acid biosynthesis. It introduces a double bond between the α and β carbons of the acyl-CoA substrate, which in this context is OPC-8:0-CoA, leading to the formation of 2,3-didehydro-OPC-8:0-CoA and hydrogen peroxide. Subsequent rounds of β-oxidation, involving multifunctional protein (MFP) and 3-ketoacyl-CoA thiolase (KAT), lead to the shortening of the octanoyl side chain and ultimately the formation of jasmonic acid.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in 3-Oxo-OPC8-CoA metabolism.

Table 1: Kinetic Parameters of OPR3

| Substrate | Km (µM) | Vmax (nkat/mg protein) | Organism | Reference |

| (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Arabidopsis thaliana | [1] |

| 12-oxophytodienoic acid (OPDA) | 190 | Not Reported | Zea mays | [2] |

Table 2: Kinetic Parameters of OPCL1 (4CLL5)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Organism | Reference |

| OPC-8:0 | 47 | 1.27 | 2.7 x 104 | Arabidopsis thaliana | [3] |

| OPDA | 24 | 1.56 | 6.5 x 104 | Arabidopsis thaliana | [3] |

| Tetradecanoate (C14:0) | 36 | 0.96 | 2.7 x 104 | Arabidopsis thaliana | [3] |

Table 3: Substrate Specificity of ACX1A

| Substrate | Relative Activity (%) | Organism | Reference |

| C12:0-CoA | 100 | Lycopersicon esculentum (Tomato) | [4] |

| C14:0-CoA | ~90 | Lycopersicon esculentum (Tomato) | [4] |

| C18-cyclopentanoid-CoA | Active | Lycopersicon esculentum (Tomato) | [4] |

Experimental Protocols

OPR3 Enzyme Activity Assay (Stereospecific Assay)

This protocol is adapted from methods used to characterize OPR3 activity[1].

a. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate: (9S,13S)-12-oxophytodienoic acid (OPDA) stock solution in ethanol.

-

Cofactor: NADPH stock solution in assay buffer.

-

Enzyme: Purified recombinant OPR3.

-

Quenching Solution: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

b. Procedure:

-

Prepare a reaction mixture containing assay buffer, a defined concentration of OPDA (e.g., 0-200 µM), and NADPH (e.g., 200 µM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified OPR3 enzyme.

-

Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the product, OPC-8:0, with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the formation of OPC-8:0 using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

OPCL1 (OPC-8:0 CoA Ligase) Enzyme Activity Assay

This protocol is based on a coupled spectrophotometric assay for acyl-CoA synthetases[5].

a. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate: OPC-8:0 stock solution in ethanol.

-

Cofactors: ATP, CoA, and MgCl2 stock solutions in assay buffer.

-

Coupling Enzymes: Myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Coupling Substrates: Phosphoenolpyruvate and NADH.

-

Enzyme: Purified recombinant OPCL1.

b. Procedure:

-

Prepare a reaction mixture containing assay buffer, OPC-8:0 (at varying concentrations for kinetic analysis), ATP, CoA, MgCl2, phosphoenolpyruvate, NADH, and the coupling enzymes.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified OPCL1 enzyme.

-

Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH, which is stoichiometrically linked to the formation of AMP in the ligase reaction.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-